2-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The starting materials for this synthesis are usually ethylene and a suitable diene, such as cyclopentadiene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and high throughput. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Acyl chlorides and other substituted derivatives.
Scientific Research Applications
2-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The bicyclic structure may also influence the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the ethyl group, making it less hydrophobic.
2-Norbornanecarboxylic acid: Another derivative of norbornane with different substituents.
Uniqueness
2-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-ethylbicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-2-10(9(11)12)6-7-3-4-8(10)5-7/h7-8H,2-6H2,1H3,(H,11,12) |
InChI Key |
GXQSTSWAWHZPFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2CCC1C2)C(=O)O |
Origin of Product |
United States |
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